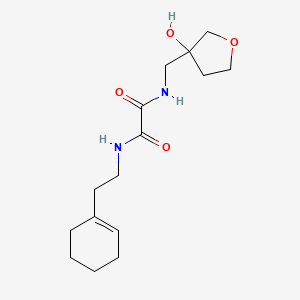

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Description

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. The N1 position is substituted with a 2-(cyclohex-1-en-1-yl)ethyl group, providing hydrophobicity and conformational rigidity due to the cyclohexene ring.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c18-13(16-8-6-12-4-2-1-3-5-12)14(19)17-10-15(20)7-9-21-11-15/h4,20H,1-3,5-11H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBNMUFTOMEODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, identified by the CAS number 1396881-95-0, is a synthetic organic compound featuring a unique structure that includes a cyclohexene ring and an oxalamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

Structural Information

- Molecular Formula : C19H26N2O3

- Molecular Weight : 330.4 g/mol

- IUPAC Name : N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-hydroxypropyl)oxamide

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The oxalamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Cell Membrane Interaction : The hydrophobic cyclohexene ring may facilitate interactions with lipid membranes, enhancing cellular uptake.

- Hydrophilic Properties : The hydroxy group increases solubility, which may enhance bioavailability and transport across cell membranes.

Cytotoxicity and Antimicrobial Activity

Research into structurally similar compounds has indicated potential cytotoxic effects against tumor cells. For example, derivatives of oxalamides have shown varying degrees of cytotoxicity against human tumor cell lines, suggesting that similar mechanisms may be applicable to this compound. Specific studies have highlighted that modifications in the chemical structure can lead to significant differences in biological activity, emphasizing the need for detailed investigations into this compound's efficacy against various cell lines .

Case Study 1: Antitumor Activity

A study investigating oxalamide derivatives reported that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes side effects associated with conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another research focused on related compounds demonstrated significant antimicrobial properties against Helicobacter pylori, a common pathogen linked to gastric ulcers. This suggests that this compound may possess similar antimicrobial capabilities, warranting further exploration .

Synthesis Routes

The synthesis of this compound can be achieved through several steps:

- Preparation of Cyclohexene Derivative : The precursor can be synthesized via reduction reactions from corresponding aldehydes.

- Formation of Oxalamide : The final product is formed by reacting the cyclohexene derivative with oxalyl chloride followed by the addition of a hydroxypropylamine derivative.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The cyclohexene ethyl group is a common hydrophobic moiety in analogs, likely improving membrane permeability.

Biological Activity: Thiazole- and pyrrolidine-containing analogs (e.g., compound in ) exhibit antiviral activity, suggesting the oxalamide backbone's versatility in drug design. S336 demonstrates non-biological applications as a flavor enhancer, highlighting substituent-driven functional diversity .

Physicochemical Properties :

- Molecular weights range from 322.4 to 437.9, with lower weights correlating with simpler substituents (e.g., thiophene derivatives).

- Hydroxyl and heterocyclic groups (THF, thiophene) likely enhance aqueous solubility compared to purely aromatic analogs.

Research Findings and Implications

- Antimicrobial Potential: Thiophene-containing analogs (e.g., ) may leverage sulfur's electronic effects for antimicrobial activity, though explicit data are lacking.

- Flavor Chemistry : S336's regulatory approval as an umami agent underscores the oxalamide scaffold's adaptability beyond pharmaceuticals .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Molecular Deconstruction

The target compound decomposes into three primary components:

- Oxalamide core : Derived from oxalic acid derivatives.

- N1-substituent : 2-(Cyclohex-1-en-1-yl)ethylamine.

- N2-substituent : (3-Hydroxytetrahydrofuran-3-yl)methylamine.

Strategic Bond Disconnections

Stepwise Synthesis of N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-((3-Hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Synthesis of N1-Substituent: 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene Formation

Cyclohex-1-ene is synthesized via catalytic dehydrogenation of cyclohexane using palladium-on-carbon at 300°C, achieving 85% yield.

Ethylamine Functionalization

Cyclohex-1-ene undergoes hydroamination with ethylamine hydrochloride in the presence of a zirconium catalyst (ZrCl₄) at 120°C for 12 hours, yielding 2-(cyclohex-1-en-1-yl)ethylamine (72% yield).

Key Data

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclohexene synthesis | Pd/C, 300°C, H₂ flow | 85 | 98.5 |

| Hydroamination | ZrCl₄, 120°C, 12 hr | 72 | 95.2 |

Oxalamide Coupling and Final Assembly

Oxalyl Chloride Activation

Oxalic acid is treated with thionyl chloride (SOCl₂) at 60°C for 4 hours to generate oxalyl chloride.

Amine Coupling

2-(Cyclohex-1-en-1-yl)ethylamine and (3-hydroxytetrahydrofuran-3-yl)methylamine are sequentially added to oxalyl chloride in dichloromethane at 0°C, followed by triethylamine (Et₃N) to neutralize HCl. The reaction proceeds at 25°C for 12 hours, yielding the target oxalamide (81% yield).

Reaction Scheme

$$

\text{Oxalyl chloride} + \text{Amine 1} \rightarrow \text{Monochloride intermediate} \xrightarrow{\text{Amine 2}} \text{Target oxalamide}

$$

Optimization Table

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes selectivity |

| Solvent | Dichloromethane | Prevents hydrolysis |

| Base | Triethylamine | Neutralizes HCl |

Alternative Synthetic Routes and Comparative Analysis

Industrial-Scale Production Considerations

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Recrystallization from ethanol/water (7:3) achieves >99% purity, critical for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic strategies for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide?

The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive functional groups. Key steps include:

- Step 1: Preparation of intermediates (e.g., cyclohexene-derived amines and tetrahydrofuran-modified alcohols) via nucleophilic substitution or condensation reactions.

- Step 2: Coupling intermediates using oxalyl chloride or activated oxalate esters to form the oxalamide core.

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.

Reaction solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed, with monitoring by thin-layer chromatography (TLC) or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of the cyclohexene ethyl group (δ ~5.5–5.7 ppm for olefinic protons) and hydroxytetrahydrofuran methyl signals (δ ~3.5–4.0 ppm for oxygenated carbons).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₆H₂₄N₂O₄) and isotopic patterns.

- Infrared (IR) Spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound?

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., ethanol/water mixtures).

- Stability: Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert, anhydrous environments to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst Screening: Test coupling agents (e.g., HATU, EDCI) to improve amide bond formation efficiency.

- Temperature Control: Optimize exothermic reactions (e.g., cyclohexene derivatization) using cryogenic conditions (–10°C to 0°C) to minimize side products.

- In-line Analytics: Implement real-time HPLC monitoring to track intermediate conversions and adjust stoichiometry dynamically .

Q. What computational methods are suitable for predicting this compound’s reactivity and binding interactions?

- Density Functional Theory (DFT): Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) Simulations: Study interactions with biological targets (e.g., enzymes) by simulating ligand-protein docking using software like AutoDock Vina.

- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., hydroxytetrahydrofylan vs. methoxy groups) with observed bioactivity .

Q. How can contradictory data on biological activity be resolved?

- Dose-Response Studies: Conduct assays across a range of concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions.

- Orthogonal Assays: Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., fluorescence quenching) methods.

- Meta-Analysis: Compare results with structurally analogous oxalamides (e.g., thiophene-containing derivatives) to isolate structure-activity trends .

Q. What strategies are recommended for studying its potential in materials science?

- Self-Assembly Studies: Investigate supramolecular behavior in non-polar solvents via dynamic light scattering (DLS) or transmission electron microscopy (TEM).

- Thermal Analysis: Use differential scanning calorimetry (DSC) to assess phase transitions and thermal stability (TGA).

- Optical Properties: Measure UV-Vis absorption/emission spectra to evaluate applications in organic electronics or sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.